Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Overview
Description
“Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1803585-90-1 . It has a molecular weight of 308.6 and its IUPAC name is methyl 3- ( (3-bromobenzyl)amino)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO2.ClH/c1-15-11(14)5-6-13-8-9-3-2-4-10(12)7-9;/h2-4,7,13H,5-6,8H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Antioxidant Activity
One study describes the synthesis of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride, derived from a reaction involving methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate. The synthesized compounds showed high inhibitory activity against superoxide generation in mitochondria from both liver and tumor tissues in rats, indicating potential antioxidant applications (Kushnir et al., 2015).
Antimicrobial and Anticancer Agents
Another area of research focused on the synthesis of derivatives for antimicrobial and anticancer applications. For instance, substituted phenyl azetidines, derived from a process involving bromophenyl compounds, were investigated for their antimicrobial properties. This process indicates the versatility of bromophenyl derivatives in synthesizing compounds with potential medical applications (Doraswamy & Ramana, 2013).
Biocatalysis in Pharmaceutical Intermediates
Research into biocatalytic processes has also been a significant area, with studies exploring the synthesis of pharmaceutical intermediates such as S-3-amino-3-phenylpropionic acid, an important intermediate for drugs like S-dapoxetine. This research highlights the application of biocatalysis in achieving enantiopure compounds, essential for the pharmaceutical industry (Li et al., 2013).
Novel Synthetic Routes and Drug Design
The exploration of novel synthetic routes and drug design is another area where derivatives of Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride have been applied. Studies have aimed at designing molecules with specific biological activities, such as uterine relaxants, by synthesizing novel compounds and evaluating their biological activities in vitro and in vivo (Viswanathan et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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